2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with ethyl, hydroxy, oxo, and phenyl groups, as well as a sulfanyl-acetamide moiety attached to a methoxyphenyl group. Its unique structure suggests potential biological activity and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution Reactions: The ethyl, hydroxy, oxo, and phenyl groups are introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution.
Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction with a suitable thiol reagent.
Acetamide Formation: The final step involves the formation of the acetamide moiety through an amide coupling reaction with 4-methoxyaniline.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxy group.
Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can use sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the pyrimidine ring and the sulfanyl-acetamide moiety suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The pyrimidine ring is a common scaffold in many pharmaceuticals, and the compound’s unique substituents may confer specific biological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties may make it suitable for applications in materials science or chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
DNA Interaction: The pyrimidine ring may allow the compound to intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide: Lacks the ethyl group, which may affect its biological activity and chemical properties.
2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-phenylacetamide: Lacks the methoxy group, which may influence its solubility and reactivity.
2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide: Contains a chloro group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
Uniqueness
The unique combination of substituents in 2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide confers specific chemical and biological properties that distinguish it from similar compounds. The presence of both the ethyl and methoxy groups may enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-17-19(26)23-21(24(20(17)27)15-7-5-4-6-8-15)29-13-18(25)22-14-9-11-16(28-2)12-10-14/h4-12,26H,3,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMQBNHGMVKAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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